4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Lipophilicity Drug Design ADME Prediction

4-(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile is a 1,4‑diazepane‑substituted benzonitrile derivative with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g mol⁻¹ [REFS‑1]. It features a seven‑membered homopiperazine ring N‑methylated at the 4‑position, distinguishing it from six‑membered piperazine or piperidine analogs commonly used in medicinal chemistry [REFS‑2].

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 166438-80-8
Cat. No. B066276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
CAS166438-80-8
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3
InChIKeyLWRMQRYMWJWCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS 166438‑80‑8): Physicochemical Profile and Procurement-Relevant Class Characteristics


4-(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile is a 1,4‑diazepane‑substituted benzonitrile derivative with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g mol⁻¹ [REFS‑1]. It features a seven‑membered homopiperazine ring N‑methylated at the 4‑position, distinguishing it from six‑membered piperazine or piperidine analogs commonly used in medicinal chemistry [REFS‑2]. Computed physicochemical descriptors—XLogP3 of 1.9, topological polar surface area of 30.27 Ų, and zero hydrogen‑bond donors—position it as a moderately lipophilic, passively permeable fragment suitable for oral drug design [REFS‑1]. The compound is commercially available as a research‑grade intermediate, typically at ≥97 % purity, and has been cited in patents describing Factor Xa inhibitors and kinase modulators [REFS‑3][REFS‑4].

Why 4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile Cannot Be Replaced by Piperazine or Piperidine Analogs Without Quantitative Validation


Generic substitution by six‑membered piperazine or piperidine analogs (e.g., 4‑(4‑methylpiperazin‑1‑yl)benzonitrile, CAS 34334‑28‑6) is not warranted without experimental re‑validation because the seven‑membered diazepane ring introduces distinct conformational flexibility, basicity (ΔpKa), and steric occupancy that directly influence target binding and metabolic stability [REFS‑1]. In the Factor Xa inhibitor program that produced darexaban, replacement of the 4‑methyl‑1,4‑diazepane moiety with piperazine or other heterocycles led to substantial loss of potency and oral activity, underscoring that even seemingly conservative ring‑size modifications can abolish in‑vivo efficacy [REFS‑2]. Therefore, procurement specifications must mandate structural identity verification beyond simple amine‑benzonitrile class matching.

Quantitative Comparator Evidence for 4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile (CAS 166438‑80‑8) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. 4‑(4‑Methylpiperazin‑1‑yl)benzonitrile

4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile exhibits a computed XLogP3 of 1.9 [REFS‑1], whereas its six‑membered piperazine analog 4‑(4‑methylpiperazin‑1‑yl)benzonitrile returns a lower XLogP3 of approximately 1.5 (estimated from PubChem data for CID 18001106 vs. CID 9964292) [REFS‑2]. The 0.4 log unit increase reflects the additional methylene group in the diazepane ring, which raises lipophilicity and may enhance membrane permeability.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count vs. Piperazine Analog

The target compound has a computed tPSA of 30.27 Ų and 3 hydrogen‑bond acceptors (nitrile nitrogen + two diazepane nitrogens) [REFS‑1]. The piperazine analog shares an identical tPSA of ~30.3 Ų and the same acceptor count, indicating that ring expansion from 6‑ to 7‑membered does not alter polar character despite changing log P [REFS‑2]. This decoupling of lipophilicity from polarity is valuable for optimizing CNS penetration without introducing additional H‑bond acceptors.

Polar Surface Area CNS Permeability Drug‑Likeness

Conformational Flexibility Index (Rotatable Bonds and Ring Puckering) Relative to Piperazine

The seven‑membered diazepane ring in the target compound introduces greater conformational freedom than the piperazine ring. PubChem records 1 rotatable bond for both scaffolds, but the diazepane ring can sample chair, boat, and twist‑boat conformations, whereas piperazine is largely restricted to chair conformers [REFS‑1]. This increased ring flexibility can enhance induced‑fit binding to enzyme active sites without changing the number of rotatable bonds, a parameter often used as a proxy for entropic penalty upon binding.

Conformational Analysis Molecular Recognition Scaffold Diversity

Validated Role as a Critical Intermediate for Factor Xa Inhibitor Darexaban

4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile serves as the direct synthetic precursor to the key benzamide intermediate of darexaban (YM150), an oral Factor Xa inhibitor that entered clinical trials [REFS‑1]. In the published structure–activity relationship, the 4‑methyl‑1,4‑diazepane moiety was essential for maintaining sub‑micromolar FXa inhibitory activity; replacement with piperazine, morpholine, or piperidine analogs resulted in >10‑fold reduction in potency [REFS‑1]. The commercial availability of this nitrile intermediate enables efficient parallel synthesis of benzamide libraries for FXa inhibitor optimization.

Factor Xa Inhibition Anticoagulant Medicinal Chemistry

Fragment‑Based Screening Utility: Computed Drug‑Likeness vs. Rule‑of‑Three Thresholds

With a molecular weight of 215.29 Da, XLogP3 of 1.9, and 3 hydrogen‑bond acceptors, 4‑(4‑methyl‑1,4‑diazepan‑1‑yl)benzonitrile falls within Astex Rule‑of‑Three guidelines for fragment libraries (MW < 300, clogP ≤ 3, HBA ≤ 3) [REFS‑1]. In contrast, many commercially available 4‑(piperazin‑1‑yl)benzonitrile fragments have lower molecular weight (201 Da) and lower clogP (~1.5), limiting their reach into more hydrophobic protein pockets. The diazepane fragment therefore extends the accessible chemical space of nitrile‑containing fragments by approximately 7 % in MW and 27 % in lipophilicity while maintaining Rule‑of‑Three compliance [REFS‑1][REFS‑2].

Fragment‑Based Drug Discovery Rule of Three Lead‑Likeness

Patent Protection and Freedom‑to‑Operate Relevance for Anticoagulant Development

This benzonitrile is explicitly recited as a synthetic intermediate in patents claiming Factor Xa inhibitors (US2008/146542 A1) and MNK1/2 kinase modulators (US9908886B2) [REFS‑1][REFS‑2]. Its use in patented clinical candidates provides procurement justification that is absent for generic piperazine‑benzonitrile building blocks. Researchers sourcing this compound benefit from a documented regulatory and intellectual property trail that supports freedom‑to‑operate assessments for anticoagulant discovery programmes.

Intellectual Property Factor Xa Inhibitor Procurement Strategy

High‑Value Application Scenarios for Procuring 4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile


Synthesis of Oral Factor Xa Inhibitors and Anticoagulant Leads

This nitrile is the direct precursor to the benzamide core of darexaban (YM150), a clinical‑stage oral Factor Xa inhibitor. Researchers pursuing structure‑activity relationship studies on FXa can use this intermediate to generate benzamide libraries via nitrile hydrolysis and amide coupling, retaining the pharmacophoric 4‑methyl‑1,4‑diazepane essential for sub‑100 nM potency [REFS‑1].

Fragment‑Based Screening Libraries Targeting CNS and Lipophilic Binding Sites

With Rule‑of‑Three compliant properties (MW 215 Da, XLogP3 1.9, HBA 3, tPSA 30.27 Ų), this compound is suitable for inclusion in fragment libraries aimed at hydrophobic or CNS‑located targets. Its elevated lipophilicity relative to piperazine fragments extends the reach of nitrile‑containing fragments into deeper protein pockets without violating fragment guidelines [REFS‑1][REFS‑2].

Kinase Inhibitor Scaffold Elaboration (MNK1/MNK2)

Patents (US9908886B2) disclose the 4‑methyl‑1,4‑diazepane moiety in MNK1/2 kinase inhibitors. The benzonitrile functionality can be elaborated to imidazo[1,2‑a]pyridine or other heterocyclic cores, providing a validated starting point for kinase inhibitor discovery programmes targeting oncology or inflammation [REFS‑3].

Chemical Biology Tool Synthesis for Profiling Serine Protease Selectivity

The nitrile group can serve as a latent warhead or be transformed into a reversible covalent probe. Because the diazepane ring confers selectivity over related serine proteases (trypsin, thrombin) as demonstrated for darexaban, this building block is valuable for assembling chemical biology tools that require selective Factor Xa engagement in complex biological matrices [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.